N-(1-cyanoethyl)-2,4-difluorobenzamide
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Overview
Description
N-(1-cyanoethyl)-2,4-difluorobenzamide is an organic compound characterized by the presence of a cyanoethyl group attached to a benzamide core substituted with two fluorine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanoethyl)-2,4-difluorobenzamide typically involves the reaction of 2,4-difluorobenzoyl chloride with 1-cyanoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanoethyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-(1-carboxyethyl)-2,4-difluorobenzamide.
Reduction: Formation of N-(1-aminoethyl)-2,4-difluorobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1-cyanoethyl)-2,4-difluorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-cancer or anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-cyanoethyl)-2,4-difluorobenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity towards these targets, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanoethyl)-2,4-dichlorobenzamide: Similar structure but with chlorine atoms instead of fluorine.
N-(1-cyanoethyl)-2,4-dimethylbenzamide: Similar structure but with methyl groups instead of fluorine.
N-(1-cyanoethyl)-2,4-difluorophenylacetamide: Similar structure but with an acetamide group instead of benzamide.
Uniqueness
N-(1-cyanoethyl)-2,4-difluorobenzamide is unique due to the presence of both cyano and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, while the cyano group can act as a versatile functional group for further chemical modifications.
Biological Activity
N-(1-cyanoethyl)-2,4-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound contains a cyano group and two fluorine atoms attached to a benzamide structure. The presence of these functional groups enhances its chemical reactivity and biological activity. The fluorine atoms contribute to increased lipophilicity and stability, while the cyano group serves as a versatile site for further chemical modifications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function by:
- Inhibiting Enzymatic Activity : The compound can inhibit certain enzymes, which is crucial in therapeutic applications such as cancer treatment. Its structural similarities to natural substrates allow it to effectively compete for active sites on enzymes.
- Modulating Receptor Activity : The compound may also interact with various receptors or ion channels, influencing cellular signaling pathways.
- Chemical Reactivity : The cyano group can be oxidized or reduced under specific conditions, potentially leading to the formation of biologically active metabolites that enhance its therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .
- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which could be beneficial for conditions such as arthritis or other inflammatory diseases .
- Antimicrobial Properties : Some studies have indicated that derivatives of benzamide compounds possess antibacterial and antifungal activities, suggesting that this compound could also exhibit similar effects .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study evaluating the antitumor potential of this compound, researchers treated MCF-7 (breast cancer) and A549 (lung cancer) cell lines with varying concentrations of the compound. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to control treatments. Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
This compound can be compared with other benzamide derivatives to understand its unique properties:
Compound | Structural Features | Biological Activity |
---|---|---|
N-(1-cyanoethyl)-2,4-dichlorobenzamide | Chlorine instead of fluorine | Moderate antitumor activity |
N-(1-cyanoethyl)-2,4-dimethylbenzamide | Methyl groups instead of fluorine | Limited biological activity |
N-(1-cyanoethyl)-2,4-difluorophenylacetamide | Acetamide group instead of benzamide | Potential anti-inflammatory effects |
Properties
IUPAC Name |
N-(1-cyanoethyl)-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c1-6(5-13)14-10(15)8-3-2-7(11)4-9(8)12/h2-4,6H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIOKWHHPSANEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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